ethyl 6-{5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-oxo-2,3-dihydro-1H-imidazol-4-yl}-6-oxohexanoate
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Overview
Description
Ethyl 6-{5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-oxo-2,3-dihydro-1H-imidazol-4-yl}-6-oxohexanoate is a complex organic compound that features a benzothiazole moiety, an imidazole ring, and a hexanoate ester. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-{5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-oxo-2,3-dihydro-1H-imidazol-4-yl}-6-oxohexanoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzothiazole Moiety: The benzothiazole ring is synthesized by reacting 2-aminothiophenol with a suitable aldehyde under acidic conditions.
Synthesis of the Imidazole Ring: The imidazole ring is formed by the condensation of glyoxal with an amine and an aldehyde.
Coupling Reaction: The benzothiazole and imidazole intermediates are coupled using a thiol-ene reaction, where the thiol group of the benzothiazole reacts with the ene group of the imidazole.
Esterification: The final step involves esterification of the hexanoic acid with ethanol in the presence of a strong acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The benzothiazole and imidazole rings can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine, while nucleophilic substitution can be achieved using nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzothiazole and imidazole derivatives.
Scientific Research Applications
Ethyl 6-{5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-oxo-2,3-dihydro-1H-imidazol-4-yl}-6-oxohexanoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticonvulsant, antimicrobial, and anticancer agent.
Biological Research: The compound is used to investigate the biological pathways and molecular targets involved in its mechanism of action.
Industrial Applications: It is explored for use in the synthesis of other complex organic molecules and as a potential intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of ethyl 6-{5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-oxo-2,3-dihydro-1H-imidazol-4-yl}-6-oxohexanoate involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in neurological pathways, such as gamma-aminobutyric acid (GABA) receptors.
Pathways Involved: It modulates the activity of these receptors, leading to altered neurotransmission and potential therapeutic effects in conditions like epilepsy and bacterial infections.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-{[(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Ethyl 2-{[(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
Uniqueness
Ethyl 6-{5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-oxo-2,3-dihydro-1H-imidazol-4-yl}-6-oxohexanoate is unique due to its specific combination of benzothiazole and imidazole rings, which confer distinct biological activities and chemical properties. This makes it a valuable compound for further research and potential therapeutic applications.
Biological Activity
Ethyl 6-{5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-oxo-2,3-dihydro-1H-imidazol-4-yl}-6-oxohexanoate, also known as MFCD00296197, is a compound of interest due to its potential biological activities. This article aims to explore the biological activity of this compound through various studies, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.
Basic Information
Property | Details |
---|---|
Molecular Formula | C19H21N3O4S2 |
Molecular Weight | 405.52 g/mol |
CAS Number | 1282376-77-5 |
IUPAC Name | This compound |
Antiviral Properties
Recent studies have indicated that compounds containing benzothiazole and imidazole moieties exhibit significant antiviral activities. For instance, derivatives similar to MFCD00296197 have been shown to inhibit various viruses by targeting specific viral proteins or pathways. In a study exploring heterocyclic compounds with antiviral properties, it was found that certain derivatives exhibited effective inhibition against HSV replication in Vero cells, demonstrating a mechanism that could potentially apply to MFCD00296197 as well .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. A notable study involved screening a drug library against multicellular spheroids, which are more representative of in vivo conditions than traditional cell cultures. This research identified several promising candidates with significant cytotoxic effects against cancer cell lines . The specific mechanisms of action often involve the induction of apoptosis and disruption of cell cycle progression.
The proposed mechanisms through which MFCD00296197 exerts its biological effects include:
- Inhibition of Viral Replication : Similar compounds have been shown to interfere with viral RNA synthesis or protein translation.
- Induction of Apoptosis : Evidence suggests that the compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : Some studies indicate that these compounds can halt the progression of cancer cells through the cell cycle, particularly at the G1/S phase transition.
Study 1: Antiviral Activity Against HSV
In a controlled laboratory setting, a derivative similar to MFCD00296197 was tested for its antiviral efficacy against HSV in Vero cells. The results indicated that at a concentration of 50 µM, the compound could prevent HSV-induced cytopathic effects by up to 91%, with low cytotoxicity observed (CC50 = 600 µM) .
Study 2: Anticancer Screening
A comprehensive screening of a drug library identified MFCD00296197 as a candidate for further investigation in cancer therapy. The compound demonstrated notable cytotoxicity against various cancer cell lines while maintaining selectivity over normal cells. This selectivity is crucial for developing effective cancer treatments with minimal side effects .
Properties
Molecular Formula |
C19H21N3O4S2 |
---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
ethyl 6-[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-2-oxo-1,3-dihydroimidazol-4-yl]-6-oxohexanoate |
InChI |
InChI=1S/C19H21N3O4S2/c1-2-26-16(24)10-6-4-8-14(23)17-13(20-18(25)22-17)11-27-19-21-12-7-3-5-9-15(12)28-19/h3,5,7,9H,2,4,6,8,10-11H2,1H3,(H2,20,22,25) |
InChI Key |
CYNOUXWNMGFASG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCC(=O)C1=C(NC(=O)N1)CSC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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